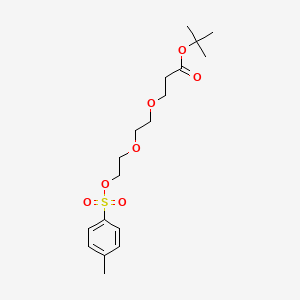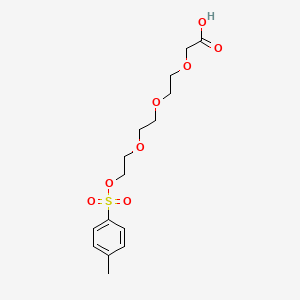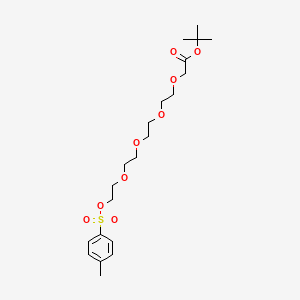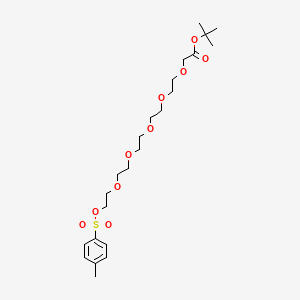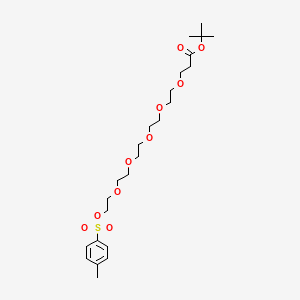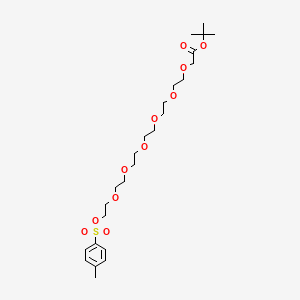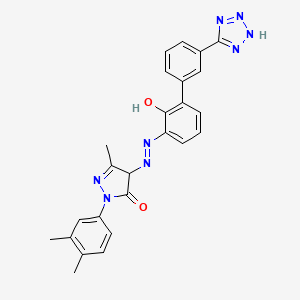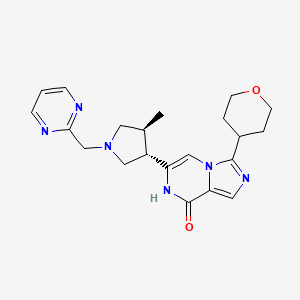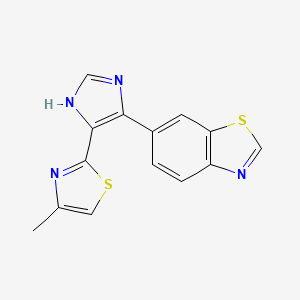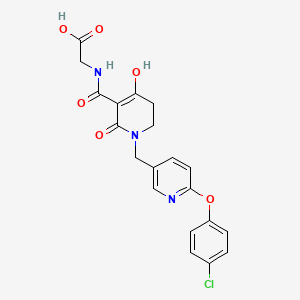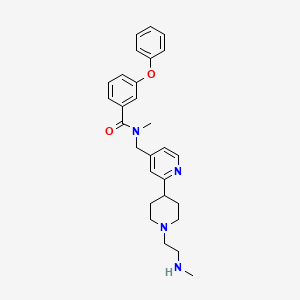![molecular formula C27H30FNO5S B611511 3-[2-Fluoro-4-[[3-[2-methyl-4-(3-methylsulfonylpropoxy)phenyl]phenyl]methylamino]phenyl]propanoic acid CAS No. 1390641-90-3](/img/structure/B611511.png)
3-[2-Fluoro-4-[[3-[2-methyl-4-(3-methylsulfonylpropoxy)phenyl]phenyl]methylamino]phenyl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of TUG-905 involves several steps, starting with the preparation of the core benzylamine structure. The synthetic route typically includes the following steps:
Formation of the Benzylamine Core: The initial step involves the formation of the benzylamine core through a series of reactions, including nitration, reduction, and amination.
Introduction of Functional Groups:
Final Assembly: The final step involves the coupling of the functionalized benzylamine core with other molecular fragments to form the complete TUG-905 molecule.
Chemical Reactions Analysis
TUG-905 undergoes several types of chemical reactions, including:
Oxidation: TUG-905 can undergo oxidation reactions, particularly at the mesylpropoxy group, leading to the formation of sulfoxides and sulfones.
Reduction: The compound can also undergo reduction reactions, particularly at the nitro groups present in the intermediate stages of its synthesis.
Substitution: TUG-905 can participate in substitution reactions, particularly nucleophilic substitutions at the benzylamine core.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol, and water.
The major products formed from these reactions include various oxidized and reduced derivatives of TUG-905, which can be further analyzed for their biological activity.
Scientific Research Applications
TUG-905 has several scientific research applications, including:
Mechanism of Action
TUG-905 exerts its effects by binding to and activating the free fatty acid receptor 1 (FFA1). This activation leads to a series of intracellular signaling events, including the activation of G-proteins and the subsequent release of intracellular calcium . These signaling events ultimately result in the regulation of glucose metabolism and insulin secretion . The mesylpropoxy group on TUG-905 improves its ADME properties, likely by reducing lipophilicity and enhancing its bioavailability .
Comparison with Similar Compounds
TUG-905 is unique among free fatty acid receptor agonists due to its high potency and selectivity for FFA1 . Similar compounds include:
TUG-891: . TUG-891 has been shown to have similar signaling properties to TUG-905 but targets a different receptor.
TUG-905 stands out due to its specific targeting of FFA1 and its improved ADME properties, making it a valuable tool in the study of metabolic disorders .
Properties
CAS No. |
1390641-90-3 |
|---|---|
Molecular Formula |
C27H30FNO5S |
Molecular Weight |
499.5974 |
IUPAC Name |
3-[2-fluoro-4-[[3-[2-methyl-4-(3-methylsulfonylpropoxy)phenyl]phenyl]methylamino]phenyl]propanoic acid |
InChI |
InChI=1S/C27H30FNO5S/c1-19-15-24(34-13-4-14-35(2,32)33)10-11-25(19)22-6-3-5-20(16-22)18-29-23-9-7-21(26(28)17-23)8-12-27(30)31/h3,5-7,9-11,15-17,29H,4,8,12-14,18H2,1-2H3,(H,30,31) |
SMILES |
CC1=C(C=CC(=C1)OCCCS(=O)(=O)C)C2=CC=CC(=C2)CNC3=CC(=C(C=C3)CCC(=O)O)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
TUG-905; TUG 905; TUG905. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



